molecular formula C14H18N2O4 B12299893 Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-

Cat. No.: B12299893
M. Wt: 278.30 g/mol
InChI Key: UGSCSKRTIHHWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.3 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a nitrophenyl moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative. One common method includes the use of tert-butyl (1R,2S)-2-(4-nitrophenyl)cyclopropylcarbamate as a starting material . The reaction conditions often involve the use of dichloromethane as a solvent and triethylamine as a base, with the reaction mixture being cooled to a temperature between 8-10°C . The reaction proceeds with the addition of di-tert-butyl dicarbonate, followed by stirring under nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of nitrocyclopropyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

Carbamic acid derivatives are integral in drug design and medicinal chemistry due to their bioactive properties:

  • Anticancer Agents : Certain carbamate derivatives have shown promise as anticancer agents through mechanisms involving cell cycle arrest and apoptosis.
  • Antimicrobial Activity : The nitrophenyl group enhances the antimicrobial properties of carbamates, making them effective against various pathogens .
  • Enzyme Inhibitors : Carbamates are utilized as enzyme inhibitors in biochemical assays, providing insights into enzyme mechanisms and potential therapeutic targets.

Case Studies

Several studies highlight the utility of carbamic acid derivatives:

  • Synthesis of Anticancer Compounds :
    • A study demonstrated the synthesis of a series of carbamate derivatives that exhibited significant cytotoxicity against cancer cell lines. The introduction of the nitrophenyl moiety was crucial for enhancing activity .
  • Development of Antimicrobial Agents :
    • Research indicated that carbamic acid derivatives could inhibit bacterial growth effectively. The structure-activity relationship (SAR) analysis revealed that modifications on the nitrophenyl ring could optimize antimicrobial efficacy .
  • Use in Peptide Chemistry :
    • In peptide synthesis, carbamic acid derivatives have been employed as protecting groups for amino acids. Their stability under various reaction conditions allows for selective deprotection strategies, facilitating complex peptide assembly .

Mechanism of Action

The mechanism of action of Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropyl group can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- is unique due to its combination of a cyclopropyl group and a nitrophenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

Carbamic acid derivatives play a significant role in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans- (CAS No. 144226-16-4) is particularly notable for its potential applications in drug design and therapeutic interventions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula: C13H18N2O4
  • Molecular Weight: 266.29 g/mol
  • Structural Characteristics: The compound features a cyclopropyl group and a nitrophenyl moiety, which are critical for its biological activity.

The biological activity of carbamic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound include:

  • Enzyme Inhibition: Carbamates are known to inhibit certain enzymes by forming covalent bonds with active site residues. This can lead to altered metabolic pathways.
  • Receptor Modulation: The nitrophenyl group may facilitate binding to specific receptors, influencing signal transduction pathways associated with various physiological responses.

Biological Activity Overview

The following table summarizes the key biological activities associated with Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans-:

Activity Description References
AnticancerExhibits potential in inhibiting tumor growth through kinase inhibition
AntibacterialDisplays activity against certain bacterial strains
AntiviralMay have effects on viral replication processes
NeuroprotectivePotentially protects neuronal cells from apoptosis

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Anticancer Activity:
    • A study demonstrated that derivatives of carbamic acid selectively inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency ( ).
  • Antibacterial Properties:
    • Research indicated that the compound exhibits antibacterial activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis ( ).
  • Neuroprotective Effects:
    • Experimental models suggested that the compound could protect neurons from oxidative stress-induced damage. This was attributed to its ability to modulate signaling pathways related to apoptosis ( ).

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

tert-butyl N-[2-(4-nitrophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17)

InChI Key

UGSCSKRTIHHWBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.